molecular formula C19H22N2O3 B5592869 N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide

N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide

Cat. No.: B5592869
M. Wt: 326.4 g/mol
InChI Key: AINVUHXHKFLIQM-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Novel Nitrogen-Containing Compounds Synthesis : Research has illustrated the synthesis of new nitrogen-containing bromophenols from marine red algae, demonstrating potential applications in food and pharmaceutical fields as natural antioxidants due to their potent scavenging activity against radicals (Li, Wang, Gloer, & Xiao‐Ming, 2012).

Advanced Organic Synthesis Techniques : Another study outlines the synthesis of Bis(2,4-diarylimidazol-5-yl) Diselenides from N-Benzylbenzimidoyl Isoselenocyanates, showcasing the versatility of morpholine in complex organic synthesis reactions and the potential for creating novel compounds with significant properties (Atanassov, Zhou, Linden, & Heimgartner, 2002).

Materials Science and Engineering

Polymer Synthesis and Characterization : A study focused on the synthesis and characterization of novel aromatic polyimides using diamines including morpholinyl derivatives. These polymers exhibit solubility in common organic solvents and thermal stability, suggesting applications in advanced materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Pharmacological Research

Antioxidant Activity Exploration : Research into the antioxidant activity of certain Algerian medicinal plants extracts containing phenolic compounds highlights the potential of using these extracts in pharmacological applications. While the specific compound N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide was not directly mentioned, the study underscores the broader interest in nitrogen-containing compounds for their bioactive potential (Djeridane, Yousfi, Nadjemi, Boutassouna, Stocker, & Vidal, 2006).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. Morpholine derivatives are known to have various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. It could potentially be explored for use in pharmaceutical or agrochemical contexts, given the known activities of similar morpholine derivatives .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(20-10-11-21-12-14-23-15-13-21)17-8-4-5-9-18(17)24-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINVUHXHKFLIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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